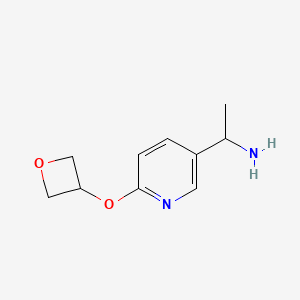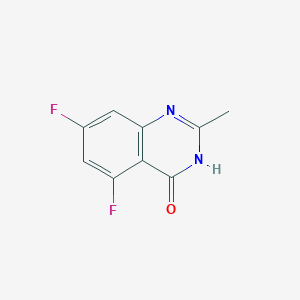![molecular formula C9H7F2NO2 B11902875 (4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)
(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Difluorometil)benzo[d]oxazol-2-il)metanol es un compuesto químico que pertenece a la familia de los benzoxazoles. Los benzoxazoles son compuestos heterocíclicos que contienen un anillo de benceno fusionado a un anillo de oxazol. Este compuesto en particular se caracteriza por la presencia de un grupo difluorometil y un grupo metanol unidos al núcleo de benzoxazol. Los derivados de benzoxazol son conocidos por sus diversas actividades farmacológicas y se estudian ampliamente en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4-(Difluorometil)benzo[d]oxazol-2-il)metanol generalmente implica la reacción de 2-aminofenol con un agente de difluorometilación adecuado. Un método común es la reacción de 2-aminofenol con difluorometilcetona en condiciones ácidas para formar el anillo de benzoxazol. El intermedio resultante se reduce luego para producir el compuesto deseado. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como ácido clorhídrico o ácido sulfúrico .
Métodos de producción industrial
La producción industrial de (4-(Difluorometil)benzo[d]oxazol-2-il)metanol puede involucrar la síntesis a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de los parámetros de reacción, lo que lleva a mayores rendimientos y pureza. El proceso también puede incluir pasos de purificación como recristalización o cromatografía para obtener el producto final en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
(4-(Difluorometil)benzo[d]oxazol-2-il)metanol sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos o quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: El grupo difluorometil se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden conducir a una variedad de derivados de benzoxazol funcionalizados .
Aplicaciones Científicas De Investigación
(4-(Difluorometil)benzo[d]oxazol-2-il)metanol tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de (4-(Difluorometil)benzo[d]oxazol-2-il)metanol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, se sabe que los derivados de benzoxazol inhiben enzimas como la sintetasa de prostaglandina H2 (PGHS) y la tripsina, lo que lleva a efectos antiinflamatorios . El grupo difluorometil puede mejorar la afinidad y estabilidad de unión del compuesto, contribuyendo a su actividad biológica .
Comparación Con Compuestos Similares
Compuestos similares
2-(2,4-Dicloroquinolin-8-il)benzo[d]oxazol: Este compuesto tiene un núcleo de benzoxazol similar pero con diferentes sustituyentes, lo que lleva a actividades biológicas distintas.
2-Metoxibenzoxazol: Este derivado tiene un grupo metoxi en lugar de un grupo difluorometil, lo que resulta en diferentes propiedades químicas y reactividad.
2-Etoxibenzoxazol: Similar al derivado de metoxi pero con un grupo etoxilo, lo que afecta su solubilidad y actividad biológica.
Singularidad
(4-(Difluorometil)benzo[d]oxazol-2-il)metanol es único debido a la presencia del grupo difluorometil, que puede mejorar su lipofilia y estabilidad metabólica. Esto lo convierte en un compuesto valioso para el desarrollo de fármacos y otras aplicaciones donde la estabilidad y la biodisponibilidad son cruciales .
Propiedades
Fórmula molecular |
C9H7F2NO2 |
|---|---|
Peso molecular |
199.15 g/mol |
Nombre IUPAC |
[4-(difluoromethyl)-1,3-benzoxazol-2-yl]methanol |
InChI |
InChI=1S/C9H7F2NO2/c10-9(11)5-2-1-3-6-8(5)12-7(4-13)14-6/h1-3,9,13H,4H2 |
Clave InChI |
ZFASFKGHQYCTOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)CO)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-Imidazo[4,5-b]pyridine-6-sulfonic acid](/img/structure/B11902794.png)




![6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11902822.png)




![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)



